Ethyl tellurac

Description

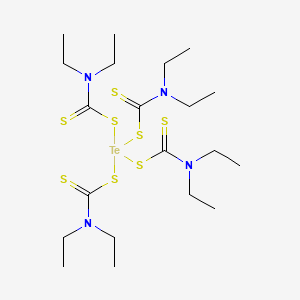

Structure

2D Structure

Properties

IUPAC Name |

[tris(diethylcarbamothioylsulfanyl)-λ4-tellanyl] N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4S8Te/c1-9-21(10-2)17(25)29-33(30-18(26)22(11-3)12-4,31-19(27)23(13-5)14-6)32-20(28)24(15-7)16-8/h9-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADTZHAWDPZVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)S[Te](SC(=S)N(CC)CC)(SC(=S)N(CC)CC)SC(=S)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N4S8Te | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020594 | |

| Record name | Ethyl tellurac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl tellurac is an orange-yellow to bright yellow fluffy powder. (NTP, 1992), Dry Powder, Orange-yellow to bright yellow solid; [CAMEO] Orange-yellow powder; [MSDSonline] | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl tellurac | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 73 °F (NTP, 1992), SOL IN BENZENE, CARBON DISULFIDE, CHLOROFORM; SLIGHTLY SOL IN ALCOHOL, GASOLINE; INSOL IN WATER | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL TELLURAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.44 (NTP, 1992) - Denser than water; will sink | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

20941-65-5 | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl tellurac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(diethyldithiocarbamato-S,S')tellurium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TELLURAC | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

226 to 244 °F (NTP, 1992) | |

| Record name | ETHYL TELLURAC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl Tellurac

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl tellurac, chemically known as Tellurium(IV) N,N'-diethyldithiocarbamate, is an organotellurium compound with the chemical formula C20H40N4S8Te.[1] It is primarily utilized in the rubber industry as an ultra-accelerator for the vulcanization of natural and synthetic rubbers, including styrene-butadiene, nitrile-butadiene, and ethylene-propylene diene rubbers.[1][2] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical and chemical characteristics, synthesis, reactivity, and thermal decomposition. Detailed experimental protocols for key analytical procedures are also presented, along with visualizations of relevant chemical pathways and experimental workflows.

Chemical and Physical Properties

This compound is an orange-yellow to bright yellow, fluffy powder.[1][3] It is characterized by its limited solubility in water and sensitivity to prolonged exposure to light.[1][4] A summary of its key quantitative properties is provided in Table 1.

Table 1: Quantitative Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 720.68 g/mol | [5] |

| Melting Point | 108-118 °C (226-244 °F) | [1][3] |

| Density | 1.44 g/cm³ | [1][3] |

| Water Solubility | < 0.1 mg/mL at 23 °C | [1][3] |

| Appearance | Orange-yellow to bright yellow fluffy powder | [1][3] |

| CAS Number | 20941-65-5 | [1] |

Synthesis of this compound

This compound is synthesized through the reaction of an alkaline solution of tellurium dioxide with sodium diethyldithiocarbamate.[6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented preparation method.[6]

Materials:

-

Tellurium dioxide (TeO₂)

-

Sodium hydroxide (NaOH) or other caustic alkali

-

Sodium diethyldithiocarbamate (NaS₂CN(C₂H₅)₂)

-

Deionized water

-

Reaction vessel with stirring capability

-

Filtration apparatus

-

Drying oven

Procedure:

-

Preparation of Tellurium Solution: Dissolve tellurium dioxide in a 0.1–2 M solution of caustic alkali (e.g., sodium hydroxide) with stirring to form an alkaline solution of tellurium.[6]

-

Reaction: Under controlled pH conditions (pH 7–11), add the sodium diethyldithiocarbamate solution to the alkaline tellurium solution with continuous stirring. This will initiate the precipitation of this compound.[6]

-

Separation: The resulting solid this compound is separated from the reaction mixture using conventional filtration methods.

-

Washing and Drying: The collected solid is washed with deionized water to remove any unreacted starting materials and byproducts. The final product is then dried in an oven at a suitable temperature to obtain a homogeneous powder with a uniform grain size.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Stability

Thermal Decomposition

The thermal decomposition of this compound has been investigated using simultaneous thermogravimetry (TG), derivative thermogravimetry (DTG), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) in a nitrogen atmosphere. The decomposition occurs in two main stages:

-

Stage 1: Initial elimination of ethyl isothiocyanate (C₂H₅–NCS), elemental sulfur (S), and ethyl radicals (C₂H₅).

-

Stage 2: Subsequent loss of carbon disulfide (CS₂), diethylamine (N(C₂H₅)₂), and more ethyl isothiocyanate.

The activation energy for both decomposition stages is dependent on the extent of conversion, indicating a multi-step pyrolysis process.[7]

Experimental Protocol: Thermal Decomposition Analysis

This protocol is based on the methodology described for the thermal analysis of dithiocarbamates.[7]

Instrumentation:

-

Simultaneous Thermal Analyzer (TG/DSC) coupled with an FTIR spectrometer.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Analysis Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen (flow rate ~50 mL/min).

-

Data Acquisition: The TG, DTG, and DSC curves are recorded simultaneously as a function of temperature. The evolved gases from the thermal decomposition are transferred to the FTIR spectrometer via a heated transfer line to identify the gaseous products.

-

Data Analysis: The TG and DTG curves are analyzed to determine the temperature ranges of decomposition and the corresponding mass losses. The DSC curve provides information about the thermal events (endothermic or exothermic). The FTIR spectra of the evolved gases are analyzed to identify the decomposition products at different temperatures.

Caption: Thermal decomposition pathway of this compound.

Light Sensitivity

This compound is sensitive to prolonged exposure to light.[1][4] Therefore, it should be stored in light-resistant containers.

Experimental Protocol: Photostability Testing

A generalized protocol for assessing the photostability of a chemical substance, based on ICH Q1B guidelines.[8]

Apparatus:

-

A photostability chamber equipped with a light source that provides a combination of visible and ultraviolet (UV) light, such as a xenon lamp or a metal halide lamp. The chamber should be capable of controlling temperature.

Procedure:

-

Sample Preparation: A sample of this compound is placed in a suitable transparent container. A control sample is wrapped in aluminum foil to protect it from light.

-

Exposure: The samples are exposed to a controlled light source in the photostability chamber for a specified duration. The overall illumination should be at least 1.2 million lux hours and the integrated near-UV energy should be at least 200 watt hours/square meter.

-

Analysis: After exposure, the light-exposed sample is compared to the control sample. Any changes in physical properties (e.g., color, appearance) and chemical properties (e.g., purity, degradation products) are assessed using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC).

Analytical Methods

The determination of this compound in various matrices, such as rubber additives, can be performed using atomic absorption spectrometry or gravimetric determination of tellurium.[1] For dithiocarbamates in general, analytical methods often involve their decomposition to carbon disulfide (CS₂), which is then quantified.

Experimental Protocol: Determination of Dithiocarbamates by Decomposition to CS₂

This is a generalized protocol based on methods for dithiocarbamate analysis.[9][10]

Principle:

Dithiocarbamates are hydrolyzed in a hot acidic medium to produce carbon disulfide (CS₂). The evolved CS₂ is then trapped and quantified, typically by spectrophotometry or gas chromatography.

Procedure:

-

Sample Preparation: A known amount of the sample containing this compound is placed in a reaction flask.

-

Acid Hydrolysis: A strong acid (e.g., hydrochloric acid) and a reducing agent (e.g., stannous chloride) are added to the flask. The mixture is heated to boiling to facilitate the decomposition of this compound to CS₂.

-

CS₂ Trapping: The evolved CS₂ is carried by an inert gas stream (e.g., nitrogen) through a series of traps. For spectrophotometric analysis, the CS₂ can be trapped in a solution of copper(II) acetate and diethanolamine to form a colored complex.

-

Quantification: The amount of CS₂ is determined by measuring the absorbance of the colored complex with a spectrophotometer at a specific wavelength. Alternatively, the trapped CS₂ can be analyzed by gas chromatography.

Potential Biological Interactions of Dithiocarbamates

While specific signaling pathway interactions for this compound are not extensively documented due to its primary industrial application, the broader class of dithiocarbamates is known to interact with various cellular signaling pathways. These interactions are relevant for understanding the potential toxicological and pharmacological effects of this class of compounds.

Inhibition of the EGFR/AKT Signaling Pathway

Some dithiocarbamates have been shown to exert anti-tumor effects by inhibiting the Epidermal Growth Factor Receptor (EGFR)/AKT signaling pathway, which is crucial for cell proliferation and survival.

Caption: Inhibition of EGFR/AKT pathway by dithiocarbamates.

Inhibition of the NF-κB Signaling Pathway

Dithiocarbamates can form complexes with copper, which in turn can inhibit the Nuclear Factor-kappa B (NF-κB) pathway. This pathway is involved in inflammatory responses and cell survival.

References

- 1. This compound | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. benchchem.com [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. scielo.br [scielo.br]

- 6. CN1321637A - Preparation method of tellurium diethyl dithiocarbamate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. ICH Official web site : ICH [ich.org]

- 9. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

Ethyl Tellurac (CAS 20941-65-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl Tellurac, also known as Tellurium Diethyldithiocarbamate, a versatile organotellurium compound with significant applications in industrial chemistry and emerging potential in materials science. This document consolidates key data, experimental protocols, and safety information to serve as a comprehensive resource for professionals in research and development.

Chemical Identity and Properties

This compound is an orange-yellow to bright yellow fluffy powder.[1][2][3] It is primarily recognized as a member of the dithiocarbamate family of compounds, which are widely used as accelerators in the vulcanization of rubber.[4][5][6]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 20941-65-5[7] |

| EC Number | 244-121-9[7] |

| IUPAC Name | [tris(diethylcarbamothioylsulfanyl)-λ⁴-tellanyl] N,N-diethylcarbamodithioate[1] |

| Molecular Formula | C₂₀H₄₀N₄S₈Te[7] |

| Synonyms | Tellurium diethyldithiocarbamate (TDEC), Tellurac, Akrochem TDEC, Perkacit TDEC, Nocceler TTTE[7][8] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 720.68 g/mol | [7] |

| Appearance | Orange-yellow to bright yellow fluffy powder | [1][2] |

| Melting Point | 108-118 °C | [3][7] |

| Density | 1.44 g/cm³ | [1][7] |

| Solubility | Insoluble in water (<0.1 mg/mL at 22°C) | [1][3] |

| Stability | Sensitive to prolonged exposure to light | [1][2] |

Primary Applications and Mechanism of Action

Vulcanization Accelerator

The principal application of this compound is as an ultra-fast accelerator for the vulcanization of various rubbers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), ethylene propylene diene monomer (EPDM), and isobutylene-isoprene rubber (IIR).[1][4][5][9] It is particularly effective in IIR compounds.[4][5]

In the vulcanization process, this compound facilitates the formation of sulfur cross-links between polymer chains, which increases the rigidity, durability, and elasticity of the rubber.[10] It is often used in combination with thiazole modifiers to achieve optimal vulcanization characteristics.[1][4] The typical dosage in rubber formulations ranges from 0.1 to 2.0 parts per hundred rubber (phr).[5][9]

The use of this compound as an accelerator offers several advantages:

-

High Curing Speed: It significantly reduces the time required for vulcanization.[6][9]

-

High Modulus: It produces vulcanizates with a high modulus, indicating greater stiffness and resistance to deformation.[4][11]

-

Improved Mechanical Properties: It can enhance the tensile strength and modulus of the final rubber product.[6]

Caption: Workflow of rubber vulcanization accelerated by this compound.

Emerging Research Applications

Beyond its established role in the rubber industry, this compound is being explored in other scientific domains. It has been used as an organometallic precursor in the synthesis of fusiform-shaped Tellurium-Gold (Te-Au) hybrid nanomaterials.[2][3] These materials have shown efficiency in the electrocatalytic oxidation of isopropanol, suggesting potential applications in catalysis and sensor technology.[2][3]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of an alkaline solution of tellurium dioxide with sodium diethyldithiocarbamate.[12][13]

Materials:

-

Tellurium dioxide (TeO₂)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Sodium diethyldithiocarbamate

-

Hydrochloric acid (HCl) (for pH adjustment)

-

Water

Procedure:

-

Preparation of Tellurium Solution: Dissolve tellurium dioxide in an aqueous solution of sodium hydroxide or potassium hydroxide (0.1–2 mol/L) with heating until the TeO₂ is completely dissolved.[13]

-

Reaction: Control the reaction temperature of a 10% (wt) sodium diethyldithiocarbamate solution to 50°C.[13]

-

Precipitation: Under stirring, add the tellurium solution dropwise to the sodium diethyldithiocarbamate solution.[13]

-

pH Adjustment: During the addition, adjust the pH of the system to 8-10 using a suitable acid (e.g., 0.1 mol/L HCl) or a buffer solution to facilitate the precipitation of bright yellow this compound (TDEC).[13]

-

Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it under a vacuum at 80°C.[13]

Caption: Step-by-step workflow for the synthesis of this compound.

Carcinogenicity Bioassay Protocol (NTP Study)

A bioassay was conducted by the National Toxicology Program (NTP) to evaluate the potential carcinogenicity of technical-grade this compound in F344 rats and B6C3F1 mice.[10]

Test Animals:

-

F344 rats (50 of each sex per group)

-

B6C3F1 mice (50 of each sex per group)

Administration:

-

The test compound was administered in the feed for 105 weeks for rats and 106 weeks for mice.[10]

Dosage Levels:

-

Rats (Male): 300 or 600 ppm

-

Rats (Female): 150 or 300 ppm

-

Mice (Male, time-weighted average): 1,255 or 3,132 ppm

-

Mice (Female, time-weighted average): 2,132 or 4,915 ppm

-

Mean body weights of the dosed animals were lower than those of the control groups.[10]

-

The study concluded that under the conditions of the bioassay, this compound was not carcinogenic for F344 rats or B6C3F1 mice of either sex.[10] However, some evidence was noted as suggestive but insufficient to establish carcinogenicity.[10]

Safety and Handling

Table 3: Exposure Limits and Toxicity

| Parameter | Value | Agency/Source |

| OSHA PEL (TWA) | 0.1 mg/m³ (as Te) | OSHA[1] |

| NIOSH REL (TWA) | 0.1 mg/m³ (as Te) | NIOSH[1] |

| IDLH | 25 mg/m³ (as Te) | NIOSH[14] |

| Carcinogenicity | Not classifiable as to its carcinogenicity to humans (Group 3) | IARC[3] |

| Acute Hazards | Emits very toxic fumes of nitrogen oxides, sulfur oxides, and tellurium upon decomposition by heating. | [1][2] |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, dark place in a tightly sealed container, away from sources of ignition.[15]

-

In case of a spill, avoid creating dust. Dampen the solid material with a suitable solvent like acetone and transfer it to a sealed container for disposal.[16]

Conclusion

This compound (CAS 20941-65-5) is a well-characterized dithiocarbamate with a primary, commercially significant role as a vulcanization accelerator in the rubber industry. Its ability to produce high-modulus vulcanizates at a rapid rate makes it a valuable component in the manufacturing of numerous rubber products. While its toxicological profile suggests it is not carcinogenic under the tested conditions, appropriate safety measures are necessary during handling due to its potential for emitting toxic fumes upon decomposition. Emerging research into its use in nanomaterial synthesis highlights a potential expansion of its applications beyond traditional industrial chemistry, warranting further investigation by the scientific community.

References

- 1. This compound | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrakis(diethyldithiocarbamato)-teIlurium(IV) | 20941-65-5 [chemicalbook.com]

- 3. 20941-65-5 | CAS DataBase [m.chemicalbook.com]

- 4. specialchem.com [specialchem.com]

- 5. atamankimya.com [atamankimya.com]

- 6. This compound [chemball.com]

- 7. Tellurium(IV) diethyldithiocarbamate | CAS 20941-65-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. This compound [webbook.nist.gov]

- 9. atamankimya.com [atamankimya.com]

- 10. Abstract for TR-152 [ntp.niehs.nih.gov]

- 11. vanderbiltchemicals.com [vanderbiltchemicals.com]

- 12. asianpubs.org [asianpubs.org]

- 13. CN1321637A - Preparation method of tellurium diethyl dithiocarbamate - Google Patents [patents.google.com]

- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 15. echemi.com [echemi.com]

- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Solubility of Ethyl Tellurac in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethyl tellurac (also known as Tellurium diethyldithiocarbamate). Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes known qualitative and semi-quantitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of organotellurium compounds like this compound.

Introduction to this compound

This compound, an organotellurium compound, presents as an orange-yellow to bright yellow fluffy powder.[1] It is utilized in the rubber-processing industry as an accelerator.[1] Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, materials science, and formulation development.

Solubility Profile of this compound

Comprehensive searches of chemical databases and scientific literature have yielded primarily qualitative solubility data for this compound, with limited quantitative information for its solubility in water.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | IUPAC Name | Chemical Formula | Solubility | Temperature | Reference |

| Water | Water | H₂O | < 0.1 mg/mL | 73°F (23°C) | [1][2] |

| Water | Water | H₂O | < 0.01 g/100 mL | 23°C | [3][4][5][6][7] |

| Benzene | Benzene | C₆H₆ | Soluble | N/A | [1] |

| Carbon Disulfide | Carbon Disulfide | CS₂ | Soluble | N/A | [1] |

| Chloroform | Trichloromethane | CHCl₃ | Soluble | N/A | [1][8] |

| Toluene | Toluene | C₇H₈ | Soluble | N/A | [8] |

| Alcohol (Ethanol) | Ethanol | C₂H₅OH | Slightly Soluble | N/A | [1] |

| Gasoline | N/A | N/A | Slightly Soluble | N/A | [1] |

This information indicates that this compound, a nonpolar molecule, exhibits solubility in nonpolar and weakly polar aprotic organic solvents, while being practically insoluble in the polar protic solvent, water.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility values, the following detailed experimental protocol, adapted from methodologies for air-sensitive organometallic compounds, offers a robust approach for obtaining this data under controlled and safe laboratory conditions.

3.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or incubator

-

Inert atmosphere glove box or Schlenk line

-

Glass vials with airtight septa or caps

-

Syringes and needles

-

Centrifuge

-

UV-Vis spectrophotometer or other suitable analytical instrument

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Under an inert atmosphere (argon or nitrogen), add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution is achieved.

-

Record the initial mass of this compound.

-

Add a precise volume of the desired anhydrous organic solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to ensure complete sedimentation of the excess solid.

-

Under an inert atmosphere, carefully withdraw a known volume of the clear supernatant using a syringe.

-

Transfer the supernatant to a pre-weighed volumetric flask and record the mass of the solution.

-

-

Quantification:

-

Dilute the collected supernatant to a known volume with the same solvent.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

3.3. Safety Precautions

-

This compound is toxic and should be handled with care. All manipulations should be performed in a well-ventilated fume hood.[8]

-

Due to its potential sensitivity to air and light, all steps should be carried out under a dry, inert atmosphere and with protection from light.[2][3]

-

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

- 1. This compound | C20H40N4S8Te | CID 519829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 20941-65-5 | CAS DataBase [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. CAS # 20941-65-5, this compound, Diethyldithiocarbamic acid tellurium salt, tellurium diethyldithiocarbamate, Tetrakis(diethyldithiocarbamato-S,S')tellurium - chemBlink [chemblink.com]

- 6. chembk.com [chembk.com]

- 7. Tetrakis(diethyldithiocarbamato)-teIlurium(IV) | 20941-65-5 [chemicalbook.com]

- 8. gneechem.com [gneechem.com]

Unraveling the Thermal Degradation of Ethyl Tellurac: A Mechanistic Overview

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the thermal decomposition mechanism of Ethyl Tellurac.

This compound, chemically known as Tellurium(IV) diethyldithiocarbamate (TDEC), is a crucial accelerator in the vulcanization of various rubbers, including natural rubber and synthetic elastomers like SBR, NBR, and EPDM.[1] Its thermal behavior is of paramount importance for both its application in rubber processing and for understanding its stability and potential environmental impact. When subjected to heat, this compound undergoes a complex, multi-step decomposition process, liberating a variety of volatile and toxic compounds.[2] This guide provides a detailed examination of the thermal decomposition mechanism of this compound, based on available scientific literature, to offer a comprehensive resource for professionals in relevant fields.

Core Decomposition Pathway

Studies utilizing simultaneous thermogravimetry (TG), differential thermogravimetry (DTG), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) have elucidated a two-stage thermal decomposition mechanism for this compound in an inert nitrogen atmosphere.[3] This process is characterized by the sequential elimination of specific gaseous products.

Stage 1: Initial Degradation

The first stage of decomposition involves the initial fragmentation of the diethyldithiocarbamate ligands. The primary gaseous products evolved during this phase are ethyl isothiocyanate (C₂H₅NCS), elemental sulfur (S), and ethyl radicals (C₂H₅•).[3] The molar ratio of these products has been reported to be 1:3:3, respectively.[3]

Stage 2: Secondary Decomposition

Following the initial breakdown, the second stage involves the further decomposition of the remaining intermediate species. The main gaseous products identified in this stage are carbon disulfide (CS₂), diethylamine (N(C₂H₅)₂), and additional ethyl isothiocyanate (C₂H₅NCS).[3] The molar ratio for these products is reported as 1:1:2.[3]

When heated to decomposition, this compound is known to emit highly toxic fumes containing nitrogen oxides, sulfur oxides, and tellurium compounds.[2]

Quantitative Thermal Analysis Data

While the precise quantitative data from the seminal study on the kinetics of this compound's thermal decomposition are not fully accessible, the research indicates a strong dependence of the activation energy on the extent of conversion.[3] This suggests a complex, multi-step pyrolysis characteristic. The data presented below is a qualitative summary based on the available information. A detailed kinetic analysis would require multiple thermogravimetric experiments at various heating rates to apply model-free kinetic approaches like the Flynn-Wall-Ozawa method.[2]

| Parameter | Stage 1 Decomposition | Stage 2 Decomposition |

| Temperature Range | Data not available | Data not available |

| Evolved Products | Ethyl isothiocyanate, Sulfur, Ethyl radical | Carbon disulfide, Diethylamine, Ethyl isothiocyanate |

| Molar Ratio of Products | 1 : 3 : 3 | 1 : 1 : 2 |

| Activation Energy (Ea) | Varies significantly with the extent of conversion.[3] | Varies significantly with the extent of conversion.[3] |

Experimental Protocols

The investigation of the thermal decomposition mechanism of this compound typically involves the use of coupled thermal analysis techniques. The following is a generalized experimental protocol based on the methods cited in the literature.[3]

Objective: To determine the thermal decomposition stages, evolved gaseous products, and kinetic parameters of the thermal degradation of this compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) coupled to a Fourier-Transform Infrared (FTIR) spectrometer via a heated transfer line.

Methodology:

-

Sample Preparation: A small, precise amount of this compound powder (typically 5-10 mg) is weighed into an inert crucible (e.g., alumina).

-

Thermal Analysis Program:

-

The sample is placed in the thermal analyzer.

-

The system is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to ensure an inert atmosphere.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (a series of experiments at different heating rates, such as 5, 10, 15, and 20 °C/min, are performed for kinetic analysis).

-

-

Data Collection:

-

The TG curve (mass loss versus temperature), DTG curve (rate of mass loss versus temperature), and DSC curve (heat flow versus temperature) are recorded continuously throughout the heating program.

-

The evolved gases are continuously transferred to the FTIR gas cell via the heated transfer line. FTIR spectra of the evolved gases are collected at regular intervals.

-

-

Data Analysis:

-

The TG/DTG curves are analyzed to determine the temperature ranges of the decomposition stages and the mass loss associated with each stage.

-

The FTIR spectra are analyzed to identify the gaseous products evolved at different temperatures by comparing the spectra with standard libraries.

-

For kinetic analysis, model-free methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) are applied to the TG data from experiments at multiple heating rates to determine the activation energy as a function of the conversion fraction.

-

Visualizing the Pathways and Processes

To better illustrate the relationships and workflows, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Proposed two-stage thermal decomposition pathway of this compound.

Caption: General experimental workflow for analyzing thermal decomposition.

References

Spectroscopic Characterization of Ethyl Tellurac: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl Tellurac (also known as Tellurium tetrakis(diethyldithiocarbamate)), a compound of interest in materials science and as a vulcanization accelerator. The following sections detail the expected spectroscopic signatures from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹²⁵Te), and Mass Spectrometry (MS), providing a foundational understanding for researchers in drug development and materials science.

Introduction to this compound

This compound, with the chemical formula C₂₀H₄₀N₄S₈Te, is an organotellurium compound belonging to the dithiocarbamate family.[1][2] Its structure features a central tellurium atom coordinated to four diethyldithiocarbamate ligands. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Analytical Data Summary

The key analytical and spectroscopic data for this compound are summarized in the tables below for quick reference.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₄₀N₄S₈Te |

| Molecular Weight | 720.68 g/mol |

| CAS Number | 20941-65-5 |

| Appearance | Orange-yellow to bright yellow fluffy powder |

Table 2: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| FTIR | Characteristic vibrations for ν(C-N) (thioureide bond), ν(C-S), and ν(Te-S). |

| ¹H NMR | Expected signals for the ethyl group protons (-CH₂- and -CH₃). |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the ethyl groups and the dithiocarbamate backbone. |

| ¹²⁵Te NMR | A single resonance in a chemical shift range characteristic of Te(IV) compounds. |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation patterns. Top peak observed at m/z = 116.[3] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of organometallic compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹²⁵Te nuclei.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed.

-

¹³C NMR: A proton-decoupled experiment (e.g., DEPT or APT) is used to simplify the spectrum and enhance signal-to-noise.

-

¹²⁵Te NMR: A proton-decoupled single-pulse experiment is performed. Due to the wide chemical shift range of ¹²⁵Te, a broad spectral window is required.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a relevant mass-to-charge (m/z) range.

Spectroscopic Data Interpretation

The following sections provide a detailed interpretation of the expected spectroscopic data for this compound.

FTIR Spectroscopy

The FTIR spectrum of this compound is characterized by several key vibrational bands that are indicative of its structure. The most significant of these are:

-

ν(C-N) (Thioureide bond): A strong absorption band is expected in the region of 1480-1550 cm⁻¹. The position of this band is sensitive to the electron-donating ability of the nitrogen substituents and the coordination to the tellurium center.

-

ν(C-S): One or more bands in the 950-1050 cm⁻¹ region are attributed to the C-S stretching vibrations.

-

ν(Te-S): The tellurium-sulfur stretching vibrations are expected to appear in the far-infrared region, typically below 400 cm⁻¹.

Table 3: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| ν(C-H) of ethyl groups | 2850-2980 |

| ν(C-N) (Thioureide) | 1480-1550 |

| δ(CH₂) and δ(CH₃) | 1350-1470 |

| ν(C-S) | 950-1050 |

| ν(Te-S) | < 400 |

NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound in solution.

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the protons of the four equivalent diethyldithiocarbamate ligands.

-

-CH₂- (Methylene protons): A quartet is expected due to coupling with the adjacent methyl protons. The chemical shift is anticipated to be in the range of 3.5-4.0 ppm.

-

-CH₃ (Methyl protons): A triplet is expected due to coupling with the adjacent methylene protons. The chemical shift is anticipated to be in the range of 1.2-1.5 ppm.

Table 4: Expected ¹H NMR Data for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CH₂- | 3.5 - 4.0 | Quartet |

| -CH₃ | 1.2 - 1.5 | Triplet |

The proton-decoupled ¹³C NMR spectrum will show resonances for the carbon atoms of the ethyl groups and the dithiocarbamate backbone.

-

-NCS₂ (Carbamate carbon): This carbon is expected to resonate at a downfield chemical shift, typically in the range of 190-205 ppm.

-

-CH₂- (Methylene carbon): The chemical shift for this carbon is expected in the range of 40-50 ppm.

-

-CH₃ (Methyl carbon): This carbon will appear at a more upfield position, typically in the range of 12-15 ppm.

Table 5: Expected ¹³C NMR Data for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| -NCS₂ | 190 - 205 |

| -CH₂- | 40 - 50 |

| -CH₃ | 12 - 15 |

¹²⁵Te NMR is a powerful tool for directly probing the tellurium center. Tellurium-125 has a natural abundance of 7.07% and is a spin-1/2 nucleus, making it suitable for NMR studies.[4]

-

Chemical Shift: For a Te(IV) center in a dithiocarbamate environment, a single resonance is expected. The chemical shift of ¹²⁵Te is highly sensitive to its coordination environment and the nature of the substituents. The chemical shift range for organotellurium compounds is very wide, spanning over 5000 ppm.[4][5] For this compound, the chemical shift is expected to be in the downfield region, characteristic of Te(IV) species.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will provide information about its molecular weight and fragmentation pattern.

-

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 720.68 may be observed, although it might be weak due to the lability of the compound.

-

Fragmentation: The fragmentation pattern is expected to be dominated by the loss of the diethyldithiocarbamate ligands. The most intense peak in the GC-MS spectrum is reported to be at an m/z of 116.[3] This fragment likely corresponds to [Et₂NCS]⁺ or a related species.

Table 6: Key Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]⁺ | 720.68 |

| Top Peak | 116 |

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic techniques of FTIR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has outlined the expected spectroscopic signatures and provided detailed experimental protocols to aid researchers in the identification and analysis of this important organotellurium compound. The data presented herein serves as a valuable reference for quality control, structural elucidation, and further research in the applications of this compound.

References

Safeguarding Scientific Advancement: A Technical Guide to the Health and Safety of Ethyl Tellurac in the Laboratory

For Immediate Distribution

[City, State] – [Date] – As the landscape of pharmaceutical research and materials science continues to evolve, so too does the utilization of novel organometallic compounds. Ethyl tellurac, a dithiocarbamate complex of tellurium, is one such compound with growing applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with critical health and safety information for the responsible handling of this compound in a laboratory setting. This document outlines the toxicological profile, recommended exposure limits, proper handling procedures, and emergency protocols to ensure a safe research environment.

Executive Summary

This compound, also known as Tellurium(IV) diethyldithiocarbamate, is an orange-yellow powder with low solubility in water.[1][2] While its acute oral toxicity in rats is low, overexposure can lead to characteristic symptoms such as a garlic-like odor on the breath and in sweat.[3][4] The primary hazards associated with this compound include mild eye irritation, potential skin sensitization, and the emission of toxic fumes upon decomposition at high temperatures.[5][6] This guide emphasizes the importance of appropriate personal protective equipment (PPE), engineering controls, and adherence to established safety protocols to mitigate risks.

Toxicological Profile

The toxicity of this compound is intrinsically linked to its central tellurium atom. Tellurium and its compounds are generally considered mildly toxic, with acute poisoning being a rare occurrence.[7] The primary routes of exposure in a laboratory setting are inhalation, ingestion, and skin or eye contact.[8]

Acute Toxicity

A key piece of quantitative data regarding the acute toxicity of this compound is its oral Lethal Dose 50 (LD50). An LD50 is the dose of a substance that is lethal to 50% of a test population. For this compound, the oral LD50 in rats has been determined to be greater than 5000 mg/kg of body weight, indicating a low order of acute toxicity via ingestion.[9]

Chronic and Other Health Effects

Repeated or prolonged exposure to tellurium compounds can lead to a range of health effects. A hallmark of tellurium exposure is the development of a persistent garlic-like odor on the breath and in sweat.[3][7] This is due to the in vivo methylation of tellurium to the volatile compound dimethyl telluride.[7] Other reported effects of chronic tellurium exposure include:

-

Dermatological: Skin rashes and discoloration.[10]

-

Neurological: Headache, fatigue, dizziness, and in cases of high exposure, potential damage to the nervous system.[8]

-

Gastrointestinal: Nausea, vomiting, and loss of appetite.[8]

-

Hepatic and Renal: Tellurium may affect liver and kidney function with prolonged exposure.[8]

A bioassay conducted by the National Toxicology Program (NTP) concluded that under the conditions of the study, this compound was not carcinogenic in F344 rats or B6C3F1 mice.[11]

Quantitative Toxicity Data

For a comprehensive understanding of the toxicological profile of this compound and related tellurium compounds, the following table summarizes available quantitative data.

| Compound/Substance | Test Type | Species | Route | Value | Reference |

| This compound | LD50 | Rat | Oral | > 5000 mg/kg | [9] |

| Tellurium(IV) | EC50 (72h) | Pseudokirchneriella subcapitata (Green Algae) | - | > 11,700 µg/L | [1] |

| Tellurium(IV) | EC50 (48h) | Daphnia magna (Crustacean) | - | 1,200 µg/L | [1] |

| Tellurium(IV) | LC50 (96h) | Oncorhynchus mykiss (Rainbow Trout) | - | 37,100 µg/L | [1] |

Occupational Exposure Limits

To protect laboratory personnel, several organizations have established occupational exposure limits for tellurium and its compounds. These limits are based on an 8-hour time-weighted average (TWA) and are crucial for assessing and controlling workplace exposures.

| Organization | Limit | Value |

| OSHA (PEL) | 8-hr TWA | 0.1 mg/m³ |

| NIOSH (REL) | 10-hr TWA | 0.1 mg/m³ |

| ACGIH (TLV) | 8-hr TWA | 0.1 mg/m³ |

| NIOSH (IDLH) | Immediately Dangerous to Life or Health | 25 mg/m³ |

Data sourced from[3][5][12][13]

Experimental Protocols for Toxicity Assessment

The following are generalized protocols for common in vitro cytotoxicity assays that can be adapted to assess the toxic potential of this compound and other organotellurium compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

-

Compound Exposure: Treat the cells with varying concentrations of this compound (dissolved in a suitable solvent, such as DMSO) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[6]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, a marker of cytotoxicity.

Methodology:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound and controls (spontaneous release, maximum release, and vehicle).[7]

-

Supernatant Collection: After the desired incubation time, centrifuge the plate and carefully collect the supernatant from each well.[7]

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[7]

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[5][7]

-

Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of around 490 nm.[7]

-

Cytotoxicity Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Mechanism of Toxicity and Signaling Pathways

The toxicity of tellurium compounds, including this compound, is multifaceted and involves interactions with various cellular components. The primary mechanism is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4][14]

This diagram illustrates the proposed mechanism by which this compound induces cellular toxicity, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to cellular damage and apoptosis.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[15]

-

Containment: Use enclosed systems for procedures that may generate dust.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.[15]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[15]

-

Body Protection: A lab coat or other protective clothing should be worn.[15]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][15]

-

Protect from light, as it is sensitive to prolonged exposure.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[9]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed immediately.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Spill and Leak Procedures

-

Small Spills: For small spills of the solid material, carefully dampen with an inert absorbent material (e.g., vermiculite or sand) to prevent dust generation. Scoop the material into a suitable container for disposal.

-

Large Spills: Evacuate the area and prevent entry. Contact the institution's environmental health and safety department for assistance with cleanup.

-

Decontamination: Clean the spill area thoroughly with soap and water.

Conclusion

This compound is a valuable compound in scientific research, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety measures. By adhering to the guidelines outlined in this technical guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Continuous vigilance, proper training, and a commitment to safety are essential for the responsible advancement of science.

References

- 1. env.go.jp [env.go.jp]

- 2. echemi.com [echemi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. biotium.com [biotium.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 12. Tellurium compounds - IDLH | NIOSH | CDC [cdc.gov]

- 13. taglus.com [taglus.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Organometallic Chemistry of Tellurium Dithiocarbamates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organometallic chemistry has witnessed a growing interest in compounds that bridge the gap between traditional inorganic and organic chemistry, offering unique structural motifs and reactivities. Among these, organotellurium dithiocarbamates have emerged as a fascinating class of molecules. These compounds, featuring a central tellurium atom bonded to both organic moieties and dithiocarbamate ligands, exhibit a rich and diverse chemistry. Their potential applications span from materials science to, most notably, the realm of medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the core aspects of organotellurium dithiocarbamate chemistry. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data on their synthesis, structural features, and biological activities. Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding and further exploration of this promising area of research.

Synthesis of Organotellurium Dithiocarbamates

The synthesis of organotellurium dithiocarbamates typically involves the reaction of an organotellurium(IV) halide precursor with a dithiocarbamate salt. The most common precursors are diorganotellurium(IV) dihalides (R₂TeCl₂, R₂TeBr₂, R₂TeI₂) or organotellurium(IV) trihalides (RTeCl₃, RTeBr₃, RTeI₃). The dithiocarbamate ligands are generally prepared in situ or used as pre-synthesized sodium, potassium, or silver salts.

A general synthetic route involves the metathesis reaction between the organotellurium halide and the dithiocarbamate salt in an appropriate organic solvent, such as dichloromethane, chloroform, or acetone. The choice of the salt (e.g., sodium vs. silver) can influence the reaction rate and yield, with silver salts sometimes being used to facilitate the precipitation of silver halide, driving the reaction to completion.[1]

The stoichiometry of the reactants determines the nature of the final product. A 1:1 molar ratio of an organotellurium(IV) trihalide and a dithiocarbamate salt typically yields a mixed-ligand species of the type RTe(S₂CNR'₂)X₂, whereas a 1:2 or 1:3 ratio can lead to the substitution of multiple halide ions. Similarly, diorganotellurium(IV) dihalides react with one or two equivalents of the dithiocarbamate salt to produce R₂Te(S₂CNR'₂)X or R₂Te(S₂CNR'₂)₂ complexes, respectively.[1][2]

General Synthetic Workflow

Below is a generalized workflow for the synthesis of organotellurium dithiocarbamates.

Caption: A flowchart illustrating the general experimental steps for the synthesis of organotellurium dithiocarbamate complexes.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Dithiocarbamate Tellurium(II)

This protocol is adapted from the synthesis of a Te(II) dithiocarbamate complex.[3]

-

Preparation of Sodium Diethyldithiocarbamate: In a three-necked flask placed in an ice-water bath, add 200 mL of water, 4 g (0.1 mol) of sodium hydroxide, and 7.3 g (0.1 mol) of diethylamine with stirring. After 20 minutes, add 7.8 g (0.1 mol) of carbon disulfide and continue the reaction for approximately 4 hours to obtain a light yellow solution of sodium diethyldithiocarbamate.

-

Preparation of Tellurium Solution: Dissolve 4 g (0.025 mol) of tellurium dioxide in a solution of 2 g (0.05 mol) of sodium hydroxide, and then add 3 mL of hydrochloric acid.

-

Reaction: Slowly drop the tellurium solution into the sodium diethyldithiocarbamate solution with continuous stirring, maintaining alkaline conditions. A yellow precipitate of diethyl dithiocarbamate tellurium will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash it extensively with water, and dry it under vacuum. Recrystallize the product from a mixture of cyclohexane, chloroform, and methanol to obtain well-shaped yellow single crystals.[3]

Protocol 2: Synthesis of a Heterocyclic Organotellurium(IV) Dithiocarbamate

This protocol describes the synthesis of a C₄H₈TeI(S₂CN(C₄H₉)₂) complex.[1]

-

Reaction Setup: In a reaction flask, dissolve 2.20 g (1 mmol) of 1,1,2,3,4,5-hexahydro-1,1-diiodotellurophene (C₄H₈TeI₂) and 3.14 g (1 mmol) of the silver salt of N-dibutyldithiocarbamate in 30 mL of dichloromethane.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate of silver iodide.

-

Work-up: After the reaction is complete, filter the mixture to remove the precipitated silver iodide. Concentrate the filtrate to approximately 15 mL.

-

Crystallization: Layer petroleum ether (40–60 °C) onto the concentrated dichloromethane solution and leave it overnight.

-

Product Isolation: Collect the resulting orange amorphous solid by filtration, dry, and weigh the product.[1]

Structural Characterization and Data

The structural elucidation of organotellurium dithiocarbamates is crucial for understanding their reactivity and biological activity. X-ray crystallography, NMR spectroscopy (¹H, ¹³C, and ¹²⁵Te), IR spectroscopy, and UV-Vis spectroscopy are the primary techniques employed for their characterization.

X-ray Crystallography

Single-crystal X-ray diffraction studies have revealed diverse coordination geometries around the tellurium center, which can range from distorted square planar to pseudo-trigonal bipyramidal, depending on the oxidation state of tellurium and the nature of the organic and dithiocarbamate ligands. A common feature is the anisobidentate coordination of the dithiocarbamate ligand, where the two Te-S bond lengths are unequal.[4]

Table 1: Selected Crystallographic Data for Diethyl Dithiocarbamate Tellurium [3][5]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 15.1640(3) |

| b (Å) | 8.4055(2) |

| c (Å) | 14.7887(2) |

| β (°) | 117.228(10) |

| V (ų) | 1676.1(6) |

| Z | 4 |

| Te-S(1) (Å) | 2.508(7) |

| Te-S(3) (Å) | 2.511(7) |

| Te-S(4) (Å) | 2.832(7) |

| Te-S(2) (Å) | 2.896(7) |

Spectroscopic Data

Spectroscopic techniques provide valuable information about the bonding and structure of these complexes in solution and the solid state.

Infrared (IR) Spectroscopy: The IR spectra of organotellurium dithiocarbamates are characterized by a strong absorption band in the range of 1390–1435 cm⁻¹, which is attributed to the N-CS₂ stretching mode.[1] The position of this band can provide insights into the C-N bond order and the delocalization of electrons in the dithiocarbamate moiety. The C-S stretching vibration, typically observed around 1000 cm⁻¹, is indicative of the coordination mode of the dithiocarbamate ligand.[1]

NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the organic substituents on the tellurium atom and the dithiocarbamate ligand. The chemical shifts of the protons and carbons adjacent to the tellurium atom and the dithiocarbamate group are particularly informative. The ¹³C NMR signal for the S₂CN carbon typically appears in the range of 200-212 ppm.[1][6]

Table 2: Representative Spectroscopic Data for Selected Organotellurium Dithiocarbamates [1][3]

| Compound | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV-Vis (λₘₐₓ, nm) |

| [Te(S₂CN(C₂H₅)₂)₂] | ν(C-N): 1353, ν(C=S): 570, 1642 | - | - | - |

| [C₄H₈Te(S₂CN(C₄H₉)₂)₂] | - | 0.92 (t, 6H), 1.29 (m, 2H), 1.65 (m, 2H), 1.99 (m, 1H), 2.97 (m, 1H), 3.47 (td, 4H), 8.55 (t, 1H) | 13.76, 20.45, 21.37, 31.05, 39.27, 44.60, 201.11 | 255, 299, 324, 369 |

| [C₄H₈TeI(S₂CN(C₄H₉)₂)] | - | - | 13.76, 20.45, 21.79, 31.05, 44.58, 48.27, 200.00 | 258, 287, 332, 369 |

| [C₄H₈Te(S₂CN(CH₂C₆H₅))₂] | - | 1.99 (m, 1H), 2.60 (m, 1H), 2.94 (ttd, 7H), 3.69 (tdd, 4H), 7.20, 7.26 (m, 10H), 8.96 (t, 1H) | 21.37, 34.58, 39.27, 46.32, 127.12, 129.05, 139.99, 201.07 | 257, 283, 321, 368 |

Biological Activities and Applications in Drug Development

Organotellurium dithiocarbamates have garnered significant attention for their potential as therapeutic agents, particularly in the areas of antimicrobial and anticancer drug development. Their biological activity is often attributed to the synergistic effects of the organotellurium moiety and the dithiocarbamate ligand.

Antimicrobial Activity

Several organotellurium dithiocarbamate complexes have demonstrated promising activity against a range of bacterial and fungal strains. The mechanism of their antimicrobial action is thought to involve the disruption of cellular processes through the interaction of tellurium with sulfhydryl groups in essential enzymes and proteins.

Table 3: Antimicrobial Activity of Selected Organotellurium Dithiocarbamates (MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| Compound 6 | 1.56–12.5 | - | - | [2] |

| Compound 12 | 1.56–12.5 | - | - | [2] |

| Compound 20 | 1.56–12.5 | - | - | [2] |

| Compound 22-24 | 1.56–12.5 | - | - | [2] |

| Complex 3b | - | - | 0.20 | [7] |

Anticancer Activity

The anticancer properties of organotellurium dithiocarbamates are a major focus of current research. These compounds have been shown to induce apoptosis in various cancer cell lines, and their mechanism of action is often linked to the inhibition of key cellular targets.

One of the primary mechanisms implicated in the anticancer activity of dithiocarbamate-containing compounds is the inhibition of the proteasome.[8][9][10] The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation and survival. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, ultimately triggering programmed cell death.

Table 4: Anticancer Activity of Selected Organotellurium and Related Dithiocarbamate Compounds (IC₅₀ in µM)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Organotellurium antioxidant 1d | MCF-7 (human breast cancer) | 1.8 | [11] |

| Complex 3c (antioxidant activity) | - | 4.95 ± 0.02 | [7] |

| Complex 3b (antioxidant activity) | - | 7.12 ± 0.07 | [7] |

| Complex 3f (anti-inflammatory activity) | - | 4.14 ± 0.11 | [7] |

| Compound 3a | - | 0.73 - 11.61 | [12] |

Enzyme Inhibition and Signaling Pathways

The biological effects of organotellurium dithiocarbamates are often mediated through their interaction with specific enzymes and signaling pathways.

Proteasome Inhibition: As mentioned, proteasome inhibition is a key mechanism of anticancer activity. Dithiocarbamate complexes, often in synergy with a metal ion, can directly inhibit the catalytic activity of the 20S and 26S proteasomes. This leads to the accumulation of ubiquitinated proteins and key cell cycle regulators like p27, ultimately inducing apoptosis.[10]

Caption: A diagram illustrating the inhibition of the proteasome by organotellurium dithiocarbamates, leading to the accumulation of target proteins and the induction of apoptosis.

Other Potential Mechanisms: Besides proteasome inhibition, other mechanisms may contribute to the biological activity of these compounds, including:

-

Inhibition of Carbonic Anhydrases: Dithiocarbamates have been shown to inhibit various isoforms of carbonic anhydrase, a zinc metalloenzyme.[13]

-

Inhibition of Thioredoxin Reductase: Organotellurium compounds are known to inhibit the thioredoxin/thioredoxin reductase system, which is crucial for cellular redox balance and is a target for cancer therapy.[11]

-

Induction of Oxidative Stress: The tellurium center can participate in redox processes, potentially leading to the generation of reactive oxygen species (ROS) within cells, which can trigger apoptosis.

-

Inhibition of Aldehyde Dehydrogenase: Dithiocarbamates are known inhibitors of aldehyde dehydrogenase, an enzyme implicated in various physiological and pathological processes.[14]

Conclusion and Future Perspectives

The organometallic chemistry of tellurium dithiocarbamates presents a rich and expanding field of study with significant potential for the development of novel therapeutic agents. The synthetic versatility of these compounds allows for the fine-tuning of their steric and electronic properties, which in turn influences their biological activity. The data compiled in this guide highlights their promise as antimicrobial and anticancer agents, with well-supported mechanisms of action involving the inhibition of crucial cellular machinery.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to both the organic substituent on tellurium and the dithiocarbamate ligand affect biological activity will be crucial for the rational design of more potent and selective drug candidates.

-

Elucidation of Detailed Mechanisms of Action: While proteasome inhibition is a well-documented mechanism, further studies are needed to unravel the full spectrum of cellular pathways affected by these compounds.

-

In Vivo Efficacy and Toxicity Studies: Promising in vitro results need to be translated into in vivo models to assess the therapeutic efficacy and toxicological profiles of these compounds.

-

Development of Drug Delivery Systems: Given the potential for off-target effects, the development of targeted drug delivery systems could enhance the therapeutic index of organotellurium dithiocarbamates.